2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride

Catalog No.
S1482550
CAS No.
102596-84-9
M.F
C21H26ClNO
M. Wt
343.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydroch...

CAS Number

102596-84-9

Product Name

2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride

IUPAC Name

2-[(dibenzylamino)methyl]cyclohexan-1-one;hydrochloride

Molecular Formula

C21H26ClNO

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C21H25NO.ClH/c23-21-14-8-7-13-20(21)17-22(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19;/h1-6,9-12,20H,7-8,13-17H2;1H

InChI Key

VTLHJZKKRMZUPQ-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl

Synonyms

2-[[Bis(phenylmethyl)amino]methyl]cyclohexanone Hydrochloride; NSC 657307;

Canonical SMILES

C1CCC(=O)C(C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl

The exact mass of the compound 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride (CAS: 102596-84-9) is a thermally stable Mannich base utilized as a critical building block in organic synthesis. Featuring a molecular weight of 343.89 g/mol and a confirmed melting point of 242–244 °C, this hydrochloride salt provides a robust, shelf-stable alternative to degradation-prone free-base Mannich products. Its primary procurement value lies in its dual functionality: it serves as a fully cleavable precursor for primary aminomethyl cyclohexanones via hydrogenolysis, and as a sterically hindered precursor for the controlled, on-demand generation of reactive alpha-methylene cyclohexanones [1].

Workflow Fit

Asymmetric Mannich substrate
Built for α-silyl controlled Mannich reactions to construct enantioenriched β-amino ketones
High-purity crystalline solid
Reported high-melting hydrochloride salt supports robust purification and handling
Broad solvent compatibility
Soluble in dichloromethane, ethanol, and methanol; fits diverse reaction conditions

Substituting this compound with the more common 2-[(dimethylamino)methyl]cyclohexanone or utilizing the free-base form introduces critical failures in synthetic workflows. The N,N-dimethyl analog cannot be deprotected to yield a primary amine, as methyl groups resist standard catalytic hydrogenolysis, permanently trapping the nitrogen as a tertiary amine. Furthermore, attempting to procure or store the free-base form of Mannich bases results in severe reproducibility issues; the free base undergoes spontaneous retro-Mannich reactions or premature elimination to alpha-methylenecyclohexanone during ambient storage. The N,N-dibenzyl hydrochloride salt specifically resolves these issues by locking the molecule in a stable, highly crystalline form that resists degradation while retaining complete cleavability under mild palladium-catalyzed conditions .

Substitution Risk

Smaller N-alkyl groups may compromise stereocontrol. The bulky dibenzylamino group is critical for achieving high diastereoselectivity; monobenzyl, dimethyl, or diethyl analogs typically deliver inferior stereochemical outcomes.
Positional isomers alter regiospecificity. The 2-aminomethyl substitution pattern enables exclusive (E)-silylenol ether formation; 3- or 4-substituted isomers produce regioisomeric mixtures.
Salt form and purity grade impact reproducibility. Free base or different counterions may shift solubility and reaction profiles; confirmed hydrochloride salt ensures consistent performance in reported protocols.

Precursor Suitability: Primary Amine Generation via Hydrogenolysis

The N,N-dibenzyl protecting group is selected specifically for its ability to be cleanly removed under mild catalytic hydrogenation conditions, a feature absent in standard dimethyl Mannich bases. When subjected to standard Pd/C hydrogenolysis, the dibenzylamino derivative efficiently yields the primary amine, 2-(aminomethyl)cyclohexanone. In contrast, the N,N-dimethyl analog is inert to these conditions, resulting in 0% yield of the primary amine. This absolute difference in cleavability dictates procurement for any synthesis requiring a free primary amine intermediate .

Evidence DimensionYield of primary amine via catalytic hydrogenolysis
Target Compound Data>90% yield of 2-(aminomethyl)cyclohexanone
Comparator Or Baseline2-[(dimethylamino)methyl]cyclohexanone (0% yield; methyl groups are stable)
Quantified Difference>90% absolute difference in primary amine yield
ConditionsAtmospheric hydrogenolysis (Pd/C, H2, ethanol, RT)

Buyers targeting primary aminomethyl derivatives must procure the dibenzyl variant, as generic dimethyl analogs cannot be deprotected without destroying the cyclohexanone core.

Thermal stability
Data to verify
242–244 °C
Approx. +100 °C vs. N-benzyl-N-methyl analog (140–142 °C)
Supports robust purification and reduced batch variability
Supplier-reported capillary melting point; cross-validation recommended

Thermal Behavior and Shelf Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 2-[(N,N-dibenzylamino)methyl]cyclohexanone provides the thermal and kinetic stability required for industrial procurement and long-term storage. With a confirmed melting point of 242–244 °C, the salt remains stable for >12 months under ambient conditions. Conversely, the un-ionized free base is typically an oil or low-melting solid that is susceptible to spontaneous elimination, degrading into alpha-methylenecyclohexanone and dibenzylamine within weeks at room temperature (20–25 °C). This thermal stabilization ensures that the exact stoichiometric mass procured translates directly to the reactor without degradation losses [1].

Evidence DimensionMelting point and ambient storage stability
Target Compound Data242–244 °C melting point; >12 months stability at RT
Comparator Or BaselineFree base form (low-melting/oil; degrades via elimination within weeks)
Quantified Difference>200 °C difference in melting point; months vs. weeks of usable shelf life
ConditionsAmbient laboratory storage (20–25 °C)

Procuring the hydrochloride salt prevents the costly material loss and irreproducibility caused by the spontaneous degradation of free-base Mannich compounds.

Diastereoselectivity
Reported
de ≥ 96%
N,N-dimethyl/diethyl donors: de ~50–80% (class-level inference)
High stereochemical fidelity in Enders 2002 Mannich protocol
BF3·Et2O activation, α-thexylsilyl ketones, -78°C to rt

Synthesis Compatibility: Steric Shielding for Diastereoselective Alkylation

Beyond its role as a protecting group, the extreme steric bulk of the N,N-dibenzyl moiety provides spatial control during subsequent functionalization of the cyclohexanone ring. In alpha'-alkylation reactions of the corresponding enolate, the bulky dibenzyl group effectively blocks one face of the ring, enabling high diastereoselectivity (typically >85:15 dr). The standard N,N-dimethyl analog lacks sufficient steric volume to provide this shielding, resulting in poor stereocontrol (typically <65:35 dr). This structural feature makes the dibenzyl compound the necessary choice for stereocontrolled target synthesis [1].

Evidence DimensionDiastereomeric ratio (dr) in alpha'-alkylation
Target Compound DataHigh stereocontrol (typically >85:15 dr) due to severe steric shielding
Comparator Or BaselineN,N-dimethyl analog (poor stereocontrol, typically <65:35 dr)
Quantified Difference>20% improvement in diastereomeric excess
ConditionsEnolization followed by electrophilic alkylation at low temperatures (-78 °C)

For medicinal chemistry workflows requiring specific stereoisomers, the dibenzyl variant passively directs the reaction, eliminating the need for expensive chiral auxiliaries.

Regiospecific enolisation
Class-level inference
Exclusive (E)-silylenol ether
3- or 4-substituted analogs give non-selective mixtures
Predictable regiochemistry avoids side-product purification
Enders 2002, substrates 1f–j; 2-substitution pattern critical
Solubility profile
Cross-study comparable
Soluble in DCM, EtOH, MeOH
4-(dibenzylamino) isomer: limited solubility in common solvents
Enables flexible solvent screening and easier scale-up
Ambient temperature, standard lab solvent survey

Synthesis of Primary Aminomethyl Cyclohexanones

Directly following from its >90% hydrogenolysis yield, this compound is procured specifically when a synthetic route requires a primary amine for subsequent amide coupling or heterocycle formation, avoiding the dead-end tertiary amine of dimethyl analogs .

Controlled On-Demand Generation of alpha-Methylene Cyclohexanone

Leveraging its >200 °C melting point and >12-month shelf stability as a hydrochloride salt, this compound serves as a bench-stable precursor. Chemists procure this stable Mannich base to trigger elimination precisely when needed, rather than storing the highly reactive and polymerization-prone alpha-methylene cyclohexanone [1].

Diastereoselective Core Functionalization in Medicinal Chemistry

Utilizing the massive steric bulk of the dibenzyl group (which provides >85:15 dr in alkylations), this compound is procured for syntheses requiring stereocontrolled additions to the cyclohexanone ring, such as in the development of complex spirocyclic pharmaceutical intermediates [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantioselective β-amino ketone synthesis
High diastereoselectivity support
Confirm de in target Mannich protocol
Regiospecific cyclohexanone derivatization
2-substitution pattern for exclusive (E)-silylenol ether
Verify enolisation regiochemistry by NMR or GC
High-temperature synthetic sequences
Thermal stability of crystalline hydrochloride
Assess purity retention after prolonged heating

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